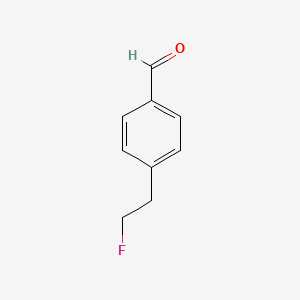

4-(2-Fluoroethyl)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluoroethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJGCWNKTIXIQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCF)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Fluoroethyl Benzaldehyde

Direct Introduction of the Fluoroethyl Moiety onto Benzaldehyde (B42025) Scaffolds

The direct installation of a fluoroethyl group onto a pre-existing benzaldehyde structure represents an efficient synthetic strategy. This approach is primarily achieved through cross-coupling reactions.

A notable method for the synthesis of 4-(2-Fluoroethyl)benzaldehyde is the nickel-catalyzed Suzuki-type coupling of an arylboronic acid with a fluoroethylating agent. rsc.org This reaction features the selective activation of the carbon-halogen bond in 1-fluoro-2-haloethanes, leaving the vicinal fluorine atom intact. rsc.org

The efficiency of the nickel-catalyzed fluoroethylation is highly dependent on the reaction conditions. Key parameters that have been optimized include the choice of nickel catalyst, ligand, base, and solvent.

A general procedure for this transformation involves reacting the arylboronic acid with 1-fluoro-2-iodoethane (B1294473) in the presence of a nickel catalyst and a ligand. rsc.org The reaction is typically carried out in an anhydrous solvent at an elevated temperature. rsc.org

For the synthesis of this compound, a yield of 60% was obtained using 1-fluoro-2-iodoethane and a 95% yield was achieved with 1-bromo-2-fluoroethane (B107303). rsc.org The optimization of various reaction parameters is crucial for achieving high yields. The solvent, base, nickel source, and ligand all play significant roles in the reaction's success. For instance, dimethyl ether (DME) has been identified as an effective solvent for this transformation. rsc.org

Table 1: Optimization of Reaction Conditions for Nickel-Catalyzed Fluoroethylation

| Entry | Parameter Varied | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Solvent | DME | 90 |

| 2 | Solvent | Toluene | 75 |

| 3 | Solvent | THF | 80 |

| 4 | Base | K3PO4 | 90 |

| 5 | Base | Cs2CO3 | 85 |

| 6 | Ligand | bipy | 90 |

This is an interactive data table based on optimized conditions for similar reactions, specific yields for this compound may vary.

Mechanistic studies suggest the involvement of fluoroethyl radicals as intermediates in the catalytic cycle. rsc.org The proposed mechanism involves a radical-rebound oxidative addition. The rate-limiting step in this catalytic cycle is believed to be the Ni–B transmetalation. rsc.org The reaction proceeds through the formation of a nickel(0) species which then undergoes oxidative addition with the fluoroethyl halide. The resulting organonickel complex then reacts with the arylboronic acid in a transmetalation step, followed by reductive elimination to yield the desired product and regenerate the nickel(0) catalyst.

Following the reaction, the mixture is cooled to room temperature and quenched, typically with a saturated ammonium (B1175870) chloride solution. rsc.org The product is then extracted into an organic solvent, such as diethyl ether. rsc.org The combined organic layers are dried over an anhydrous salt like sodium sulfate, filtered, and concentrated under reduced pressure. rsc.org

Final purification of this compound is achieved through silica (B1680970) gel column chromatography. rsc.org A common eluent system for this purification is a mixture of petroleum ether and ethyl acetate. rsc.org

While nickel-catalyzed cross-coupling is a prominent method, other strategies for introducing fluoroalkyl groups onto aromatic rings exist. These include radical fluoroalkylation of C-H bonds and other transition-metal-catalyzed cross-coupling reactions. researchgate.netrsc.org Radical perfluoroalkylation methods, however, can suffer from issues with regioselectivity. researchgate.netrsc.org Another approach is a deoxyfluoroalkylation-aromatization strategy, which utilizes cyclohexanone (B45756) precursors to generate highly substituted fluoroalkyl arenes. rsc.orgchemrxiv.org This method offers a complementary route to access a broad range of fluoroalkylated aromatic compounds. rsc.orgchemrxiv.org

Electrochemical methods have also been developed for the fluoroalkylation of aryl halides. researchgate.net Paired electrolysis can be used to generate fluoroalkyl radicals from sulfinates, which then participate in a nickel-catalyzed cross-coupling reaction. researchgate.net This approach allows for the direct introduction of fluorinated groups into aromatic systems under mild conditions. researchgate.net

Nickel-Catalyzed Fluoroethylation of Arylboronic Acids Leading to this compound

Multi-Step Synthesis Pathways Involving Functional Group Interconversions

In addition to direct fluoroethylation, this compound can be synthesized through multi-step pathways. These routes often involve the construction of the fluoroethyl group on a pre-functionalized aromatic ring, followed by conversion of another functional group to the aldehyde.

For instance, a synthetic sequence could begin with a commercially available fluorinated aromatic compound, which is then subjected to a series of reactions to introduce the aldehyde functionality. The order of these reactions is critical to the success of the synthesis, as the directing effects of the substituents will influence the regiochemistry of subsequent transformations. lumenlearning.com Careful planning of the synthetic route is essential to ensure the desired isomer is obtained in good yield. lumenlearning.com

Construction of the Fluoroethylated Aromatic Ring Preceding Aldehyde Formation

One of the primary strategies for synthesizing this compound involves the initial construction of the (2-fluoroethyl)benzene (B11823027) moiety, followed by the introduction of the aldehyde group. This approach leverages well-established reactions for alkylating aromatic rings. The Friedel-Crafts alkylation is a cornerstone of this methodology, allowing for the formation of new carbon-carbon bonds on an aromatic substrate.

In this context, the reaction would involve treating a benzene (B151609) ring with a suitable 2-fluoroethylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophile could be a 2-fluoroethyl halide (e.g., 1-bromo-2-fluoroethane or 1-chloro-2-fluoroethane). The Lewis acid activates the alkyl halide, facilitating the generation of a carbocation or a polarized complex that then undergoes electrophilic aromatic substitution on the benzene ring.

A key challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangement, which can lead to a mixture of isomeric products. Additionally, the reaction can be prone to polyalkylation, where more than one fluoroethyl group is added to the aromatic ring. To achieve the desired 4-substitution pattern (para-substitution), the directing effects of any pre-existing substituents on

Reactivity and Derivatization Studies of 4 2 Fluoroethyl Benzaldehyde

Transformations Involving the Aldehyde Functionality

The aldehyde group is the most reactive site on the molecule, readily participating in reactions typical of aromatic aldehydes.

The carbonyl group of 4-(2-fluoroethyl)benzaldehyde is an electrophilic center that readily undergoes condensation reactions with primary amines and related nucleophiles. These reactions typically involve the formation of a hemiaminal intermediate, followed by the elimination of a water molecule to yield the final product.

Schiff Bases (Imines): The reaction of this compound with primary amines leads to the formation of Schiff bases, or imines, which contain a carbon-nitrogen double bond (azomethine group). This condensation is often catalyzed by a small amount of acid and involves the nucleophilic attack of the amine on the carbonyl carbon. Schiff bases are a significant class of compounds in medicinal chemistry and materials science. The general synthesis is a versatile method applicable to a wide range of substituted benzaldehydes and amines.

Thiosemicarbazones: When reacted with thiosemicarbazide (B42300), this compound forms the corresponding thiosemicarbazone. This reaction proceeds via the nucleophilic addition of the terminal primary amine group of thiosemicarbazide to the aldehyde's carbonyl carbon. The resulting derivatives are of significant interest due to their coordination chemistry and biological activities. The synthesis is typically carried out by refluxing the aldehyde and thiosemicarbazide in an alcoholic solvent, often with a catalytic amount of acetic acid to facilitate the dehydration step.

Table 1: Representative Condensation Reactions of Substituted Benzaldehydes

| Aldehyde Reactant | Amine/Hydrazine Reactant | Product Type | Typical Conditions |

|---|---|---|---|

| Benzaldehyde (B42025) | para-Aminophenol | Schiff Base | Methanol, cat. Acetic Acid, Microwave |

| 4-Nitrobenzaldehyde | Thiosemicarbazide | Thiosemicarbazone | Ethanol, cat. Acetic Acid, Reflux |

| This compound | Primary Amine (R-NH₂) | Schiff Base | Ethanol, cat. Acid, Reflux |

| This compound | Thiosemicarbazide | Thiosemicarbazone | Ethanol, cat. Acetic Acid, Reflux |

The aldehyde functionality of this compound is susceptible to nucleophilic addition at the carbonyl carbon and can be readily reduced to a primary alcohol.

Nucleophilic Additions: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), can add to the carbonyl group to form secondary alcohols after an acidic workup. Similarly, the Wittig reaction, involving the use of a phosphorus ylide (a Wittig reagent), can be employed to convert the aldehyde into an alkene, replacing the C=O bond with a C=C bond. Another important reaction is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malonic acid or its esters) in the presence of a weak base to form an α,β-unsaturated product.

Reduction: The aldehyde group is easily reduced to a primary alcohol, yielding [4-(2-fluoroethyl)phenyl]methanol. This transformation can be achieved using a variety of reducing agents. Common laboratory-scale reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ether solvent, followed by an aqueous workup. Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni) is also an effective method. A specific type of reduction that converts the aldehyde directly to an alkane (methyl group) is the Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures.

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 4-(2-fluoroethyl)benzoic acid. This is a common transformation in organic synthesis. Several oxidizing agents can accomplish this conversion effectively:

Potassium Permanganate (B83412) (KMnO₄): A strong oxidizing agent that can convert the aldehyde to a carboxylic acid, typically in a basic aqueous solution followed by acidification.

Chromium-based Reagents: Reagents like Jones reagent (CrO₃ in sulfuric acid and acetone) or pyridinium (B92312) chlorochromate (PCC) under specific conditions can be used, although care must be taken as PCC is often used to stop the oxidation of primary alcohols at the aldehyde stage.

Tollens' Reagent: A mild oxidizing agent, [Ag(NH₃)₂]⁺, which selectively oxidizes aldehydes. This reaction is often used as a qualitative test for aldehydes.

Potassium Dichromate (K₂Cr₂O₇): In an acidic solution, this reagent will readily oxidize the aldehyde to a carboxylic acid.

For trace-level detection and quantification of aldehydes like this compound, derivatization is often necessary to improve their chromatographic behavior and detector response, particularly for gas chromatography-mass spectrometry (GC-MS). A widely used method involves reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

This reaction converts the aldehyde into its corresponding oxime ether derivative. The process involves the nucleophilic attack of the hydroxylamine (B1172632) nitrogen on the carbonyl carbon, followed by dehydration to form the C=N-O bond of the oxime. The key advantages of using PFBHA are:

Enhanced Sensitivity: The pentafluorobenzyl group is a polyhalogenated moiety that is highly sensitive to electron capture detection (ECD), allowing for very low detection limits.

Improved Mass Spectra: The derivative is typically more volatile and thermally stable than the parent aldehyde, leading to better peak shapes in GC. The high mass of the pentafluorobenzyl group provides a distinct and easily identifiable fragmentation pattern in mass spectrometry, aiding in structural confirmation.

This established analytical technique is applicable for the precise measurement of this compound in various complex matrices.

Reactions and Modifications of the 2-Fluoroethyl Moiety

The 2-fluoroethyl group is significantly less reactive than the aldehyde functionality. The carbon-fluorine bond is the strongest single bond in organic chemistry, making the fluorine atom a poor leaving group in nucleophilic substitution reactions.

Direct functionalization of the fluoroethyl chain is challenging due to its general inertness.

Nucleophilic Substitution: Displacement of the fluoride (B91410) ion by other nucleophiles is difficult and requires harsh conditions or specialized reagents that can activate the C-F bond. Standard Sₙ1 and Sₙ2 reactions are not readily observed at this position.

Elimination Reactions: Under strongly basic conditions, it is conceivable that an elimination reaction (dehydrofluorination) could occur to form 4-vinylbenzaldehyde. This would require a potent, non-nucleophilic base to abstract a proton from the carbon adjacent to the aromatic ring, followed by the elimination of the fluoride ion. However, such reactions often require high temperatures and can lead to polymerization or other side reactions.

The primary role of the 2-fluoroethyl group in many synthetic applications is often as a stable, lipophilic substituent or as a precursor for radiolabeling, where the fluorine atom is replaced with a radioactive isotope like ¹⁸F for use in positron emission tomography (PET). Its chemical stability under a wide range of conditions used to modify the aldehyde group is one of its key synthetic advantages.

Isotopic Labeling Strategies at the Fluoroethyl Group (e.g., with Fluorine-18)

The introduction of the positron-emitting radionuclide Fluorine-18 (B77423) (¹⁸F) into molecules is of paramount importance for the development of radiotracers for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. frontiersin.org For this compound, labeling at the fluoroethyl group to produce 4-(2-[¹⁸F]fluoroethyl)benzaldehyde provides a valuable synthon for constructing more complex PET probes. The most prevalent strategy for creating the aliphatic C-¹⁸F bond is through nucleophilic substitution (Sₙ2) reactions. acs.orguchicago.edu

This approach involves reacting a precursor molecule, which has a good leaving group at the terminal position of the ethyl chain, with a source of [¹⁸F]fluoride ions. frontiersin.org The [¹⁸F]fluoride is typically produced in a cyclotron as an aqueous solution and must be rendered reactive for nucleophilic substitution by removing water, often through azeotropic distillation with acetonitrile (B52724), and by using a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) in conjunction with a base such as potassium carbonate (K₂CO₃). acs.orgnih.gov

A direct method for synthesizing 4-(2-[¹⁸F]fluoroethyl)benzaldehyde would involve a precursor such as 4-(2-tosyloxyethyl)benzaldehyde or the corresponding mesylate or triflate analogue. The tosyl group (OTs) is an excellent leaving group for Sₙ2 displacement by the [¹⁸F]fluoride ion. The reaction is typically conducted in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile at elevated temperatures to ensure a high radiochemical yield (RCY) within the short half-life of ¹⁸F (109.8 minutes). acs.orguchicago.edu

An alternative, indirect strategy involves the synthesis of a versatile [¹⁸F]fluoroalkylating agent, such as 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FEtOTs), which can then be used to alkylate a suitable benzaldehyde precursor. nih.gov [¹⁸F]FEtOTs is commonly prepared via the nucleophilic ¹⁸F-substitution of 1,2-ethylene ditosylate. nih.gov This prosthetic group approach is advantageous due to the high reactivity and reliability of [¹⁸F]FEtOTs for coupling with various nucleophiles.

| Strategy | Precursor Example | Key Reagents | Typical Conditions | Product |

|---|---|---|---|---|

| Direct Labeling | 4-(2-Tosyloxyethyl)benzaldehyde | [¹⁸F]F⁻/K₂CO₃/K₂₂₂ | Acetonitrile or DMSO, 80-120°C | 4-(2-[¹⁸F]Fluoroethyl)benzaldehyde |

| Indirect (Prosthetic Group) | 1,2-Ethylene ditosylate | [¹⁸F]F⁻/K₂CO₃/K₂₂₂ | Acetonitrile, 80-110°C | 2-[¹⁸F]Fluoroethyl tosylate ([¹⁸F]FEtOTs) |

Chemoselective Transformations and Orthogonal Reactivity

The synthetic utility of this compound lies in its bifunctional nature, possessing a reactive aldehyde group and an aromatic ring, with a relatively stable fluoroethyl substituent. This structure allows for chemoselective transformations, where one functional group reacts preferentially while the other remains intact, and for orthogonal reactivity, where different functional groups can be addressed sequentially under distinct reaction conditions.

Chemoselective Reactions of the Aldehyde Group:

The aldehyde functionality is a highly versatile handle for a wide array of chemical transformations. The electron-withdrawing nature of the carbonyl group makes its carbon atom electrophilic and its α-protons (if present) acidic. For this compound, the primary site of reactivity under many conditions is the aldehyde group, while the C-F bond of the fluoroethyl group remains robust.

Olefination Reactions: The Wittig reaction provides a classic method for converting the aldehyde into an alkene by reacting it with a phosphorus ylide (Wittig reagent). organic-chemistry.orgwikipedia.orgmnstate.edu This reaction is highly chemoselective for the carbonyl group, allowing for the introduction of a carbon-carbon double bond without affecting the fluoroethyl moiety. lumenlearning.com

Reductive Amination: This powerful reaction converts the aldehyde into a new secondary or tertiary amine in a one-pot process. wikipedia.orgmasterorganicchemistry.com The aldehyde first reacts with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organicreactions.orgunimi.it This process is highly selective for the carbonyl group. researchgate.net

Reduction and Oxidation: The aldehyde can be selectively reduced to a primary alcohol, 4-(2-fluoroethyl)benzyl alcohol, using mild hydride reagents such as sodium borohydride (NaBH₄). Conversely, it can be oxidized to the corresponding carboxylic acid, 4-(2-fluoroethyl)benzoic acid, using reagents like potassium permanganate (KMnO₄) or Jones reagent.

Orthogonal Reactivity and Aromatic Ring Functionalization:

Orthogonal reactivity allows for the stepwise modification of different parts of the molecule. The aromatic ring of this compound can be functionalized, often by leveraging the directing effect of the aldehyde group.

C-H Functionalization: Modern synthetic methods enable the direct functionalization of C-H bonds. nih.gov Using transient directing group strategies, it is possible to achieve selective ortho-C-H functionalization of benzaldehyde substrates. nih.govresearchgate.net For instance, the aldehyde can react reversibly with an amino acid or amine to form an imine in situ. This imine then directs a transition metal catalyst (e.g., Palladium) to activate and functionalize the C-H bonds at the positions ortho to the aldehyde group (e.g., via arylation, halogenation, or amidation). nih.govresearchgate.net After the reaction, the directing group is hydrolyzed, regenerating the aldehyde. This approach allows for modification of the aromatic ring while preserving both the aldehyde and the fluoroethyl groups.

| Transformation | Target Site | Reagents | Product Type | Preserved Groups |

|---|---|---|---|---|

| Wittig Reaction | Aldehyde | Ph₃P=CHR (Ylide) | Alkene | Fluoroethyl, Aromatic Ring |

| Reductive Amination | Aldehyde | R¹R²NH, NaBH₃CN | Amine | Fluoroethyl, Aromatic Ring |

| Reduction | Aldehyde | NaBH₄ | Alcohol | Fluoroethyl, Aromatic Ring |

| Ortho-C-H Arylation | Aromatic Ring | Amine (transient director), Pd catalyst, Aryl halide | ortho-Arylbenzaldehyde | Fluoroethyl, Aldehyde |

Applications As a Synthetic Intermediate and Building Block in Research

Precursor for Radiolabeled Compounds for Positron Emission Tomography (PET) Research

The introduction of a fluorine atom is a common strategy in the development of radiotracers for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used to visualize and quantify biochemical processes in vivo. The radioactive isotope Fluorine-18 (B77423) ([¹⁸F]) is a favored radionuclide for PET due to its optimal half-life and decay characteristics. The fluoroethyl group, in particular, is a desirable feature in PET tracer design.

The 4-(2-fluoroethyl)benzaldehyde scaffold is an attractive starting point for the synthesis of novel PET tracers. The aldehyde functionality allows for its conjugation to various biomolecules, such as peptides and small molecules, that target specific biological entities like receptors or enzymes. For instance, derivatives like 4-(2-[¹⁸F]Fluoroethoxy)-3-methoxybenzaldehyde have been utilized as building blocks in the creation of tracers for imaging β-amyloid plaques, which are implicated in Alzheimer's disease. This approach, which involves a multi-step synthesis, has been shown to provide higher yields and specific activities compared to direct labeling methods. The versatility of the benzaldehyde (B42025) group allows for its incorporation into a variety of molecular frameworks, enabling the development of tracers for a wide range of biological targets.

Efficiently incorporating the positron-emitting Fluorine-18 isotope is a critical step in the synthesis of PET radiotracers. Direct nucleophilic or electrophilic ¹⁸F-fluorination and indirect methods using prosthetic groups are the primary strategies. vu.nl For compounds containing the fluoroethyl group, indirect labeling is a common and effective approach. This often involves the synthesis of a radiolabeled prosthetic group, such as [¹⁸F]fluoroethyl tosylate, which can then be attached to a precursor molecule.

The process typically begins with the production of [¹⁸F]fluoride ions from a cyclotron. acs.org This is followed by a nucleophilic substitution reaction to create the [¹⁸F]fluoroethyl group. The aldehyde functionality of this compound can be protected during these steps and later deprotected for subsequent reactions. The development of automated radiosynthesis modules has streamlined this process, allowing for the reliable and efficient production of ¹⁸F-labeled compounds.

| Methodology | Description | Key Features |

| Direct Labeling | Involves the direct reaction of [¹⁸F]fluoride with a precursor molecule containing a suitable leaving group. | Can be a one-step process but may require harsh reaction conditions. |

| Indirect Labeling (Prosthetic Groups) | A small molecule (prosthetic group) is first radiolabeled with ¹⁸F and then conjugated to the target molecule. | Allows for milder reaction conditions for the final conjugation step, making it suitable for sensitive biomolecules. |

Building Block for Complex Organic Synthesis

Beyond its role in PET chemistry, this compound is a valuable building block for the construction of a diverse range of complex organic molecules. Its aldehyde group can undergo a multitude of reactions, including Wittig reactions, aldol (B89426) condensations, and reductive aminations, to form new carbon-carbon and carbon-nitrogen bonds.

In medicinal chemistry, the incorporation of fluorine into drug candidates is a widely used strategy to enhance their metabolic stability, binding affinity, and bioavailability. Fluorinated aromatic aldehydes, as a class of compounds, are crucial intermediates in the synthesis of numerous pharmaceuticals. nbinno.comnbinno.com While specific examples detailing the use of this compound are not extensively documented in publicly available research, its structural motifs are found in various bioactive compounds. The aldehyde functionality provides a straightforward route to introduce the 4-(2-fluoroethyl)phenyl group into heterocyclic scaffolds and other complex structures that form the core of many pharmaceutical agents.

The synthesis of specialized amino acids is another area where this building block could be applied. The aldehyde can be used in Strecker or related syntheses to produce α-amino acids bearing the 4-(2-fluoroethyl)phenyl side chain. These unnatural amino acids can then be incorporated into peptides to create novel therapeutic agents with enhanced properties.

The reactivity of the aldehyde group also lends itself to applications in materials science and polymer chemistry. Benzaldehyde and its derivatives can be used as monomers or functionalizing agents in the synthesis of various polymers. For example, benzaldehyde derivatives can be immobilized onto polymer backbones to create materials with specific properties, such as antimicrobial activity. While direct applications of this compound in this area are not widely reported, the principles of polymer functionalization suggest its potential use in creating fluorinated polymers with unique surface properties, thermal stability, or chemical resistance.

Utilization in Agrochemical Research and Development

The introduction of fluorine-containing groups is a well-established strategy in the design of modern pesticides. Fluorinated compounds often exhibit enhanced biological activity and improved environmental profiles. Aromatic aldehydes are known to be used as starting materials in the synthesis of various agrochemicals, including insecticides, herbicides, and fungicides. For example, p-fluorobenzaldehyde is a key intermediate in the production of the pyrethroid insecticide cyhalofop-butyl. While direct evidence of this compound's use in commercially available agrochemicals is limited, its structural features make it a compound of interest for the development of new active ingredients. The fluoroethyl group could impart desirable properties such as increased lipophilicity, which can enhance penetration into target organisms, and improved metabolic stability.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of an organic molecule in solution. By observing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 4-(2-Fluoroethyl)benzaldehyde, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The structure of this compound contains several distinct proton environments: the aldehyde proton, the aromatic protons on the benzene (B151609) ring, and the two methylene (B1212753) groups of the fluoroethyl side chain.

Aldehyde Proton (-CHO): A highly deshielded proton, expected to appear as a singlet in the far downfield region of the spectrum (δ 9.9-10.1 ppm) due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen.

Aromatic Protons (C₆H₄): The para-substituted benzene ring gives rise to a characteristic AA'BB' system. The two protons ortho to the aldehyde group are expected to appear as a doublet around δ 7.8-7.9 ppm, while the two protons ortho to the fluoroethyl group will appear as a slightly more upfield doublet around δ 7.3-7.4 ppm.

Fluoroethyl Protons (-CH₂CH₂F): The two methylene groups are chemically distinct and couple to each other as well as to the fluorine atom. The methylene protons adjacent to the aromatic ring (-Ar-CH₂-) are expected to appear as a triplet of doublets around δ 3.1-3.2 ppm, due to coupling with the adjacent methylene protons (³JHH) and the fluorine atom (³JHF). The methylene protons adjacent to the fluorine atom (-CH₂-F) will be significantly deshielded by the electronegative fluorine and are expected to appear as a triplet of doublets around δ 4.6-4.7 ppm, with coupling to the adjacent methylene protons (³JHH) and a large geminal coupling to fluorine (²JHF).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.9 – 10.1 | Singlet (s) | 1H | -CHO |

| 7.8 – 7.9 | Doublet (d) | 2H | Aromatic (ortho to -CHO) |

| 7.3 – 7.4 | Doublet (d) | 2H | Aromatic (ortho to -CH₂CH₂F) |

| 4.6 – 4.7 | Triplet of Doublets (td) | 2H | -CH₂F |

Carbon-13 NMR spectroscopy maps the carbon skeleton of a molecule. In proton-decoupled spectra, each unique carbon atom typically gives rise to a single peak, with its chemical shift indicating its electronic environment.

Carbonyl Carbon (C=O): This carbon is the most deshielded, appearing significantly downfield around δ 191-192 ppm.

Aromatic Carbons: The six aromatic carbons are distinct. The carbon bearing the aldehyde group (C-CHO) is expected around δ 135-136 ppm, while the carbon bearing the fluoroethyl group (C-CH₂CH₂F) would be around δ 148-150 ppm. The unsubstituted aromatic carbons are expected in the typical aromatic region of δ 129-131 ppm.

Fluoroethyl Carbons: The carbon atom directly bonded to fluorine (-CH₂F) will exhibit a large one-bond coupling constant (¹JCF) and appear around δ 82-84 ppm. The carbon adjacent to the aromatic ring (Ar-CH₂) will show a smaller two-bond coupling to fluorine (²JCF) and appear further upfield around δ 36-37 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 191 – 192 | C=O |

| 148 – 150 | Aromatic (C-CH₂CH₂F) |

| 135 – 136 | Aromatic (C-CHO) |

| 129 – 131 | Aromatic (CH) |

| 82 – 84 | -CH₂F |

Fluorine-19 NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. uni.lu The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, making this a routine and informative experiment. uni.lu

For this compound, a single fluorine environment exists. The signal is expected in the region typical for primary alkyl fluorides, around δ -215 to -220 ppm. Due to coupling with the two adjacent protons of the methylene group (²JHF), this signal is predicted to appear as a triplet.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation patterns.

The molecular formula of this compound is C₉H₉FO, giving it a monoisotopic mass of 152.06374 Da. The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z ≈ 152.

Key fragmentation pathways would include:

Loss of a hydrogen radical (-H): Leading to a stable [M-1]⁺ peak at m/z 151, corresponding to the acylium ion.

Loss of the formyl radical (-CHO): Resulting in an [M-29]⁺ peak at m/z 123.

Benzylic cleavage: Cleavage of the bond between the two methylene groups would be a favorable pathway, leading to a fragment corresponding to the fluoroethyl radical and a tropylium-like ion at m/z 103.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

|---|---|

| 152 | [M]⁺ (Molecular Ion) |

| 151 | [M-H]⁺ |

| 123 | [M-CHO]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. The IR spectrum of this compound is expected to show several characteristic absorption bands.

C=O Stretch: A very strong and sharp absorption band characteristic of the aldehyde carbonyl group is expected around 1700-1710 cm⁻¹.

Aldehyde C-H Stretch: Two distinct, weaker bands are anticipated around 2720-2740 cm⁻¹ and 2820-2840 cm⁻¹. The presence of both peaks is highly indicative of an aldehyde.

Aromatic C=C Stretches: Medium to strong absorptions from the stretching of the carbon-carbon bonds in the benzene ring are expected in the 1500-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will appear just below 3000 cm⁻¹.

C-F Stretch: A strong absorption band corresponding to the carbon-fluorine bond stretch is expected in the fingerprint region, typically between 1000-1100 cm⁻¹.

Table 5: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100 – 3000 | Medium-Weak | Aromatic C-H Stretch |

| 2980 – 2850 | Medium-Weak | Aliphatic C-H Stretch |

| 2840 – 2820 | Weak | Aldehyde C-H Stretch |

| 2740 – 2720 | Weak | Aldehyde C-H Stretch |

| 1710 – 1700 | Strong, Sharp | C=O Stretch (Aldehyde) |

| 1610 – 1500 | Medium-Strong | Aromatic C=C Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy (Applicability to the compound or its derivatives)

UV-Vis spectroscopy provides information about conjugated electronic systems within a molecule. The benzaldehyde (B42025) moiety in this compound contains a significant chromophore—a conjugated system of the benzene ring and the carbonyl group—making it UV-active.

This technique is highly applicable for confirming the presence of the aromatic aldehyde system. The spectrum is expected to be similar to that of benzaldehyde itself, which typically displays two main absorption bands:

A strong absorption band (λmax) around 245-255 nm, corresponding to a π → π* electronic transition within the conjugated system.

A much weaker band (λmax) at longer wavelengths, around 280-320 nm, resulting from the formally forbidden n → π* transition of the carbonyl group's non-bonding electrons.

The presence of the alkyl (fluoroethyl) substituent at the para position is expected to cause a slight bathochromic (red) shift of these absorptions compared to unsubstituted benzaldehyde.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(2-fluoroethyl)benzaldehyde. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the electron distribution and its implications for the molecule's reactivity.

The electronic structure of a molecule is a key determinant of its chemical behavior. In the case of this compound, the presence of the electronegative fluorine atom and the carbonyl group significantly influences the electron density across the aromatic ring and the ethyl side chain. Quantum chemical calculations can precisely quantify these effects. For instance, the calculated electrostatic potential map would reveal regions of high and low electron density, indicating likely sites for nucleophilic and electrophilic attack.

Reactivity indices, such as Fukui functions and local softness, can be derived from these calculations to predict the most reactive sites within the molecule. For this compound, the aldehydic carbon is expected to be a primary electrophilic site, while the oxygen atom of the carbonyl group would be a nucleophilic center. The aromatic ring's reactivity towards electrophilic substitution would also be modulated by the 2-fluoroethyl substituent.

Hypothetical calculated electronic properties for this compound are presented in Table 1.

Table 1: Calculated Electronic Properties of this compound This table is generated for illustrative purposes based on typical computational results for similar molecules.

| Property | Calculated Value | Method |

|---|---|---|

| Dipole Moment | 2.5 D | DFT/B3LYP/6-311++G(d,p) |

| HOMO Energy | -6.8 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-311++G(d,p) |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction mechanism can be achieved. For reactions involving this compound, such as its oxidation or its participation in condensation reactions, computational modeling can provide critical insights.

For example, in the oxidation of this compound to 4-(2-fluoroethyl)benzoic acid, computational studies can identify the transition state structure and its associated activation energy. This information is crucial for understanding the reaction kinetics and the factors that influence the reaction rate. Similarly, in a reaction where the aldehyde acts as an electrophile, modeling can reveal the step-by-step process of bond formation and breaking.

These computational investigations can also explore the role of catalysts or solvent molecules in the reaction mechanism. By including these components in the calculations, a more realistic and comprehensive picture of the reaction can be obtained.

Prediction and Interpretation of Spectroscopic Data

Computational methods are widely used to predict and interpret various types of spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions are invaluable for confirming the structure of a newly synthesized compound and for understanding the relationship between its structure and its spectroscopic properties.

For this compound, DFT calculations can predict the vibrational frequencies of its various bonds. These calculated frequencies can then be compared with the experimentally obtained IR spectrum to assign the observed absorption bands to specific molecular vibrations. For instance, the characteristic C=O stretching frequency of the aldehyde group can be accurately predicted.

Similarly, NMR chemical shifts can be calculated to aid in the interpretation of ¹H and ¹³C NMR spectra. These calculations can help to resolve ambiguities in spectral assignments and provide a deeper understanding of the electronic environment of each nucleus. The predicted UV-Vis absorption maxima can also provide insights into the electronic transitions occurring within the molecule.

A hypothetical comparison of experimental and calculated vibrational frequencies is shown in Table 2.

Table 2: Predicted Vibrational Frequencies for this compound This table is generated for illustrative purposes based on typical computational results for similar molecules.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| C=O Stretch | 1705 | 1708 | Aldehyde carbonyl |

| Aromatic C=C Stretch | 1605 | 1608 | Phenyl ring |

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of a molecule plays a crucial role in its physical and chemical properties. Conformational analysis involves identifying the stable conformations (rotational isomers) of a molecule and determining their relative energies. For this compound, the rotation around the C-C bond connecting the ethyl group to the benzene (B151609) ring and the C-C bond of the ethyl group itself gives rise to different conformers.

Computational methods can be used to perform a systematic search for the various possible conformations and to calculate their relative energies. This allows for the identification of the most stable conformer, which is the one that is most likely to be populated at a given temperature. The results of such an analysis can be presented as a potential energy surface, which maps the energy of the molecule as a function of its torsional angles.

Understanding the conformational preferences of this compound is important for predicting its reactivity and its interactions with other molecules. For instance, the accessibility of the aldehyde group for reaction may be influenced by the orientation of the 2-fluoroethyl side chain.

Future Research Directions and Unexplored Potential

Development of More Efficient and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 4-(2-fluoroethyl)benzaldehyde is a primary focus of future research. Current synthetic strategies often rely on classical methods that may involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation. Future efforts will likely concentrate on greener and more atom-economical approaches.

One promising avenue is the exploration of one-pot tandem reactions . These reactions, which combine multiple synthetic steps into a single operation without the need for intermediate purification, can significantly reduce solvent usage, energy consumption, and waste. liberty.edu Researchers are investigating catalytic systems that can facilitate both the introduction of the 2-fluoroethyl group and the formylation of the aromatic ring in a sequential, one-pot process.

Furthermore, the principles of green chemistry are expected to play a pivotal role in shaping future synthetic routes. This includes the use of:

Alternative solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or bio-based solvents.

Catalysis: Developing highly efficient and recyclable catalysts, including nanocatalysts and biocatalysts, to minimize catalyst loading and facilitate easier product separation.

Renewable feedstocks: Investigating pathways that utilize renewable starting materials to reduce reliance on petrochemicals.

Below is a table summarizing potential sustainable synthetic strategies for this compound:

| Synthetic Strategy | Key Features | Potential Advantages |

| Catalytic C-H Activation/Formylation | Direct introduction of the aldehyde group onto a pre-functionalized (2-fluoroethyl)benzene (B11823027). | High atom economy, reduced number of synthetic steps. |

| Cross-Coupling Reactions | Building the carbon skeleton through reactions like Suzuki or Sonogashira coupling, followed by functional group transformations. | Modular approach, allowing for the synthesis of a wide range of derivatives. |

| Biocatalysis | Utilizing enzymes or whole-cell systems to perform specific transformations, such as the oxidation of a corresponding alcohol to the aldehyde. | High selectivity, mild reaction conditions, environmentally friendly. |

| Flow Chemistry | Performing reactions in continuous flow reactors. | Improved safety, better process control, easier scalability. |

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The presence of both an aldehyde and a fluoroethyl group on the same aromatic ring offers a rich landscape for exploring novel reactivity and creating diverse derivatives. The electron-donating nature of the alkyl group can influence the reactivity of the aldehyde, while the fluorine atom can impart unique electronic and steric properties.

Future research will likely focus on:

Advanced Condensation Reactions: Moving beyond traditional Schiff base and Wittig reactions to explore more complex multicomponent reactions, allowing for the rapid assembly of complex molecular architectures from simple starting materials.

C-H Functionalization: Directly modifying the C-H bonds of the aromatic ring or the ethyl side chain to introduce new functional groups. This approach offers a highly efficient way to create a library of derivatives without the need for pre-functionalized starting materials. acs.org

Carbene Chemistry: Investigating the reactions of carbenes generated from the aldehyde functionality, which could lead to the formation of novel cyclic and heterocyclic compounds. nsf.govdntb.gov.uanih.gov

Fluorine-Specific Reactions: Exploring reactions that are unique to fluorinated compounds, such as selective dehydrofluorination to introduce unsaturation or leveraging the fluorine atom to direct metallation reactions.

The derivatization of this compound can lead to a wide range of compounds with potentially interesting properties. A table of potential derivatization reactions is provided below:

| Reaction Type | Reagents and Conditions | Potential Products |

| Reductive Amination | Amine, reducing agent (e.g., NaBH(OAc)₃) | Secondary and tertiary amines |

| Wittig Reaction | Phosphonium ylide | Alkenes |

| Aldol (B89426) Condensation | Ketone or another aldehyde, base or acid catalyst | α,β-Unsaturated aldehydes or ketones |

| Knoevenagel Condensation | Active methylene (B1212753) compound, base catalyst | α,β-Unsaturated compounds |

| Grignard Reaction | Organomagnesium halide | Secondary alcohols |

Expanded Applications in Emerging Fields of Chemical Science

The unique properties of this compound and its derivatives make them attractive candidates for a variety of applications in emerging scientific fields. The introduction of fluorine can enhance properties such as metabolic stability, lipophilicity, and binding affinity, which are highly desirable in medicinal chemistry and agrochemistry. nbinno.com

Potential areas of application include:

Medicinal Chemistry: As a building block for the synthesis of novel therapeutic agents. The fluoroethyl group can act as a bioisostere for other functional groups and improve the pharmacokinetic profile of drug candidates. Substituted benzaldehydes have been investigated for their potential to inhibit the sickling of erythrocytes in sickle cell disease. nih.gov Benzimidazole-based derivatives of substituted benzaldehydes have also shown promise as inhibitors for Alzheimer's disease. mdpi.com

Agrochemicals: In the development of new pesticides and herbicides. The presence of fluorine can increase the efficacy and selectivity of agrochemicals. nbinno.com

Materials Science: As a monomer or cross-linking agent in the synthesis of advanced polymers. The fluorine content can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. Functional phthalaldehyde polymers have been synthesized through copolymerization with substituted benzaldehydes. acs.orgresearchgate.netenergyfrontier.us

Molecular Probes and Sensors: The aldehyde group can be used to attach the molecule to surfaces or biomolecules, while the fluoroethyl group can serve as a reporter group for 19F NMR or other analytical techniques.

Integration with Advanced Analytical and Characterization Techniques

A thorough understanding of the structure, properties, and reactivity of this compound and its derivatives requires the use of a suite of advanced analytical and characterization techniques. While standard techniques like NMR and IR spectroscopy are essential, future research will increasingly rely on more sophisticated methods to gain deeper insights.

Key techniques and their applications are outlined in the table below:

| Technique | Application |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for unambiguous molecular formula confirmation. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation analysis to elucidate the structure of reaction products and intermediates. nih.gov |

| Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) | Separation and quantification of reactants, products, and impurities in reaction mixtures. nih.govrsc.orggoogle.comnih.govresearchgate.net |

| X-ray Crystallography | Determination of the three-dimensional molecular structure in the solid state, providing insights into intermolecular interactions. rsc.org |

| Computational Chemistry (DFT) | Theoretical calculations to predict molecular properties, reaction mechanisms, and spectroscopic data, complementing experimental findings. researchgate.netresearchgate.netresearchgate.net |

| In-situ Spectroscopic Techniques (e.g., ReactIR) | Real-time monitoring of reaction progress to optimize reaction conditions and understand reaction kinetics. |

The combination of these advanced techniques will be crucial for accelerating the discovery of new reactions, understanding complex reaction mechanisms, and developing novel applications for this compound and its derivatives. nih.gov

Q & A

Q. What are the common synthetic routes for 4-(2-Fluoroethyl)benzaldehyde in laboratory settings?

- Methodological Answer : A typical synthesis involves coupling reactions using palladium catalysts. For example, 4-(1-(2-fluoroethyl)-1H-1,2,3-triazol-4-yl)benzaldehyde was synthesized via click chemistry, where a benzaldehyde derivative reacted with a fluoroethyl-triazole precursor under argon in ethanol . Alternative routes may include Friedel-Crafts alkylation or nucleophilic substitution, with careful control of reaction conditions (e.g., temperature, solvent polarity) to optimize yield. Purification often involves column chromatography (hexane/EtOAc) and recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming the fluoroethyl group's presence (e.g., δ ~4.6–4.8 ppm for -CHF in H NMR) and aromatic substitution patterns .

- FT-IR : Identifies aldehyde C=O stretches (~1700 cm) and C-F bonds (~1100 cm) .

- HRMS : Validates molecular weight (e.g., [M+H] at 360.1620 for related compounds) .

- Elemental Analysis : Ensures purity by matching calculated and observed C/H/N ratios .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- First Aid : In case of skin contact, wash immediately with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in airtight containers away from oxidizers and reducing agents due to the aldehyde's reactivity .

Advanced Research Questions

Q. How does the 2-fluoroethyl substituent influence benzaldehyde's electronic properties and reactivity?

- Methodological Answer : The fluorine atom’s strong electron-withdrawing effect polarizes the ethyl chain, increasing the aldehyde's electrophilicity. This enhances reactivity in nucleophilic additions (e.g., Wittig reactions) and stabilizes intermediates in asymmetric syntheses. Computational studies (e.g., DFT) can quantify this effect by analyzing charge distribution and frontier molecular orbitals . Experimentally, compare reaction rates with non-fluorinated analogs in model reactions (e.g., aldol condensation) .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer :

- Solubility Issues : The fluoroethyl group may reduce solubility in polar solvents. Use mixed solvents (e.g., DCM/hexane) for slow evaporation.

- Crystal Packing : Fluorine’s small size and high electronegativity can disrupt hydrogen bonding. Co-crystallization with hydrogen-bond donors (e.g., urea derivatives) may improve lattice stability .

- Data Collection : Use single-crystal X-ray diffraction (SHELX software) to resolve weak scattering from fluorine atoms. Employ low-temperature (100 K) data collection to minimize thermal motion .

Q. Can computational models predict the metabolic fate of this compound in biological systems?

- Methodological Answer :

- In Silico Tools : Use software like ADMET Predictor or SwissADME to simulate phase I/II metabolism. The fluoroethyl group may undergo oxidative defluorination or conjugation with glutathione.

- Docking Studies : Map potential interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .

- Validation : Compare predictions with in vitro assays (e.g., liver microsomes) to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.